[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
Overview
Description
“[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol” consists of a pyridine ring substituted with a chloro group at the 5th position and a propan-2-yloxy group at the 6th position. The 3rd position of the pyridine ring is substituted with a methanol group .Physical And Chemical Properties Analysis
“[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol” has a molecular weight of 201.65 . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Pathways for Agrochemicals and Medicinal Compounds : Research has shown the utility of chlorinated pyrrolidinones in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, demonstrating an approach for producing compounds that can serve as intermediates in the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Applications in Material Science
- Catalysis and Zeolite Modification : The role of internal framework defects in ZSM-5 zeolites for methanol conversion to hydrocarbons was explored, showing that the activity and deactivation of catalysts can be significantly influenced by these defects (Barbera et al., 2011).
Biocatalysis and Green Chemistry
- Whole-Cell Biocatalysis for Synthesis : A study on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a liquid-liquid biphasic microreaction system highlighted an efficient and green approach to chemical synthesis, demonstrating high yield and enantiomeric excess with significant reduction in reaction time (Chen et al., 2021).
Molecular Studies and Chemical Properties
- Molecular Docking and Antimicrobial Activity : Research into the molecular structure, spectroscopic properties, and antimicrobial activity of related compounds has provided insights into their potential applications in pharmaceuticals, showing how computational and experimental approaches can be combined to understand and exploit the biological activities of these molecules (Sivakumar et al., 2021).
Environmental and Analytical Chemistry
- Carbon Dioxide Reduction to Methanol : Investigations into the use of pyridinium and its derivatives as electrocatalysts for carbon dioxide reduction to methanol reveal potential pathways for utilizing CO2 as a feedstock for producing valuable chemicals, offering insights into sustainable chemical synthesis strategies (Cole et al., 2010).
properties
IUPAC Name |
(5-chloro-6-propan-2-yloxypyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTJUYBHZPUHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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